2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
Description
This compound features a 1,2,4-triazole core substituted at position 4 with a 4-fluorophenyl group and at position 5 with an indole moiety. A thioether linkage connects the triazole ring to an N-mesitylacetamide group.
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN5OS/c1-16-12-17(2)25(18(3)13-16)30-24(34)15-35-27-32-31-26(33(27)20-10-8-19(28)9-11-20)22-14-29-23-7-5-4-6-21(22)23/h4-14,29H,15H2,1-3H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKPBUKNDIXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a synthetic organic molecule that incorporates a triazole ring, a sulfanyl group, and various aromatic substituents. Its structural complexity suggests potential for significant biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 439.4 g/mol. The structural features of the compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C20H14FN5O4S |
| Molecular Weight | 439.4 g/mol |
| IUPAC Name | N-(4-fluoro-3-nitrophenyl)-2-{[5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
| InChI Key | ABSVSWZCMAFGEH-UHFFFAOYSA-N |
The mechanism of action for this compound may involve interactions with specific enzymes or receptors in biological systems. The presence of functional groups such as fluorophenyl and nitrophenyl enhances its binding affinity to molecular targets, potentially modulating their activity in therapeutic contexts. Triazole derivatives are known to exhibit various biological activities, including anticancer effects due to their ability to inhibit specific signaling pathways and enzymes involved in tumor growth.
Anticancer Properties
Recent studies have demonstrated that compounds containing the triazole scaffold exhibit significant anticancer activity. For instance, related compounds have shown IC50 values (the concentration required to inhibit 50% of cell viability) ranging from 0.056 µM to 0.086 µM against various cancer cell lines .
Case Studies:
- In Vitro Studies : A study evaluated the anticancer potency of several triazole derivatives against leukemia cell lines (CCRF-CEM, K-562). The compound exhibited promising activity with IC50 values significantly lower than standard treatments .
- Molecular Docking Studies : Molecular docking studies indicate that this compound can effectively bind to target proteins involved in cancer progression, suggesting a mechanism of action that involves competitive inhibition .
Comparative Analysis
The following table summarizes the biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(5-Fluoroindolyl)-2-thiourea | Indole and thiourea groups | Anticancer activity |
| 5-(Trifluoromethyl)-1H-indole | Indole with trifluoromethyl group | Antimicrobial properties |
| 2-Amino-thiazole derivatives | Thiazole and amino groups | Antibacterial and antifungal activity |
Comparison with Similar Compounds
Triazole Derivatives with Varied Aromatic Substitutions
Compound : 2-((4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethan-1-one (CAS 681226-33-5)
- Structural Differences : Replaces the indole and 4-fluorophenyl groups with ethyl and phenyl substituents; the acetamide group is substituted with a 4-fluorophenyl ketone.
- Implications : The absence of the indole ring likely reduces π-π stacking interactions with hydrophobic protein pockets. The ketone group may lower metabolic stability compared to the mesityl acetamide moiety in the target compound .
Compound : 2-(5-((2-Chloro-5-(trifluoromethyl)benzyl)thio)-4-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-yl)pyridine
- Structural Differences : Substitutes the 4-fluorophenyl and indole groups with pyridine and benzyl moieties.
- However, the pyridine substituents may reduce lipophilicity, affecting cell membrane penetration .
Triazole-Thiol Derivatives with Hydrazone Moieties
Compound: N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide
- Structural Differences: Incorporates a hydrazone-linked indolinone group instead of the mesityl acetamide.
- Implications: Demonstrated potent cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells. The hydrazone moiety may facilitate chelation of metal ions in enzymatic active sites, a feature absent in the target compound .
Fluorinated and Indole-Containing Analogs
Compound : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide
- Structural Differences : Retains the indole and fluorophenyl motifs but lacks the triazole core.
- Implications : The sulfonamide group enhances solubility but may reduce binding affinity compared to the triazole-thioether linkage in the target compound .
Compound : 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q)
- Structural Differences : Uses a 3-fluorobenzyl group instead of the 4-fluorophenyl-indole system.
Mesityl Acetamide-Containing Analogs
Compound : N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide (CAS 539809-35-3)
- Structural Differences : Retains the mesityl acetamide group but replaces the indole with a phenyl ring and adds a sulfanyl methyl group.
- Implications : The sulfanyl methyl group may increase metabolic susceptibility compared to the thioether-linked indole in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
